

# Physicochemical Properties of Indolizine-2-carboxylic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Indolizine-2-carboxylic acid*

Cat. No.: *B057836*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Indolizine-2-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines key quantitative data, detailed experimental methodologies for property determination, and visual representations of relevant chemical and biological pathways to support research and development activities.

## Core Physicochemical Data

**Indolizine-2-carboxylic acid** (CAS No: 3189-48-8) is a solid, light brown to yellow compound.

[1] Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for its handling, formulation, and development.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	161.16 g/mol	[2][3]
Melting Point	240-241 °C (decomposes)	[2]
Density	1.28 g/cm <sup>3</sup>	[2]
logP (Predicted)	2.17	[2]
pKa (Predicted)	1.60 ± 0.41	[1]
Physical Form	Solid	

## Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. The following sections describe methodologies for key experiments related to **Indolizine-2-carboxylic acid**.

### Synthesis of Indolizine-2-carboxylic Acid via Hydrolysis

A common and efficient method for the preparation of **Indolizine-2-carboxylic acid** is through the hydrolysis of its corresponding ester, ethyl indolizine-2-carboxylate.

Materials and Reagents:

- Ethyl indolizine-2-carboxylate
- Ethanol
- Water
- Potassium hydroxide (KOH)
- 1 M Hydrochloric acid (HCl)
- Standard laboratory glassware and heating apparatus

#### Procedure:

- A solution of ethyl indolizine-2-carboxylate (1.0 mmol) is prepared in a mixture of ethanol (10 mL) and water (5 mL).
- To this solution, potassium hydroxide (5.0 mmol) is added.
- The reaction mixture is heated to reflux and stirred for a period of 2-4 hours.
- The progress of the reaction should be monitored using thin-layer chromatography (TLC).
- Upon completion, the ethanol is removed from the reaction mixture under reduced pressure.
- The remaining aqueous layer is then acidified to a pH of 3-4 using 1 M hydrochloric acid. This will result in the precipitation of the product.
- The solid **Indolizine-2-carboxylic acid** is collected by filtration, washed with cold water, and subsequently dried under vacuum.

## Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of a sparingly soluble organic acid like **Indolizine-2-carboxylic acid** in an aqueous medium.

#### Materials and Reagents:

- **Indolizine-2-carboxylic acid**
- Purified water (e.g., deionized or distilled)
- pH meter
- Shaking incubator or orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Standard laboratory glassware

#### Procedure:

- An excess amount of **Indolizine-2-carboxylic acid** is added to a known volume of purified water in a sealed container.
- The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the equilibration period, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
- A sample of the clear supernatant is carefully collected.
- The concentration of **Indolizine-2-carboxylic acid** in the supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

## Determination of Acid Dissociation Constant (pKa)

The pKa value, which describes the acidity of a compound, can be determined using various methods. A common approach for nitrogen-containing heterocyclic compounds is potentiometric titration.

#### Materials and Reagents:

- **Indolizine-2-carboxylic acid**
- Purified water or a co-solvent system (if solubility is low)
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- pH meter with a calibrated electrode
- Stir plate and stir bar
- Buret

#### Procedure:

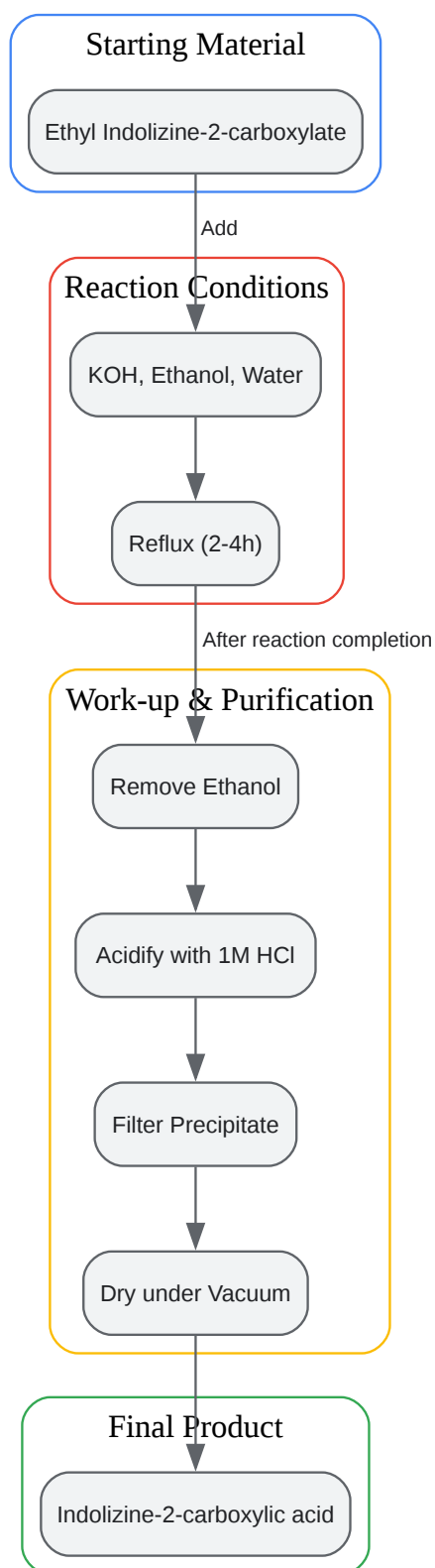
- A precise amount of **Indolizine-2-carboxylic acid** is dissolved in a known volume of purified water or a suitable co-solvent.
- The solution is placed in a beaker with a stir bar and the pH electrode is immersed.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from a buret.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the sigmoid-shaped titration curve. At the half-equivalence point, the pH is equal to the pKa.<sup>[4]</sup>

## Visualizing Synthesis and Biological Activity

Graphical representations of synthetic routes and biological pathways are invaluable tools for understanding the context and potential applications of a molecule.

### Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of **Indolizine-2-carboxylic acid** from its ethyl ester precursor.

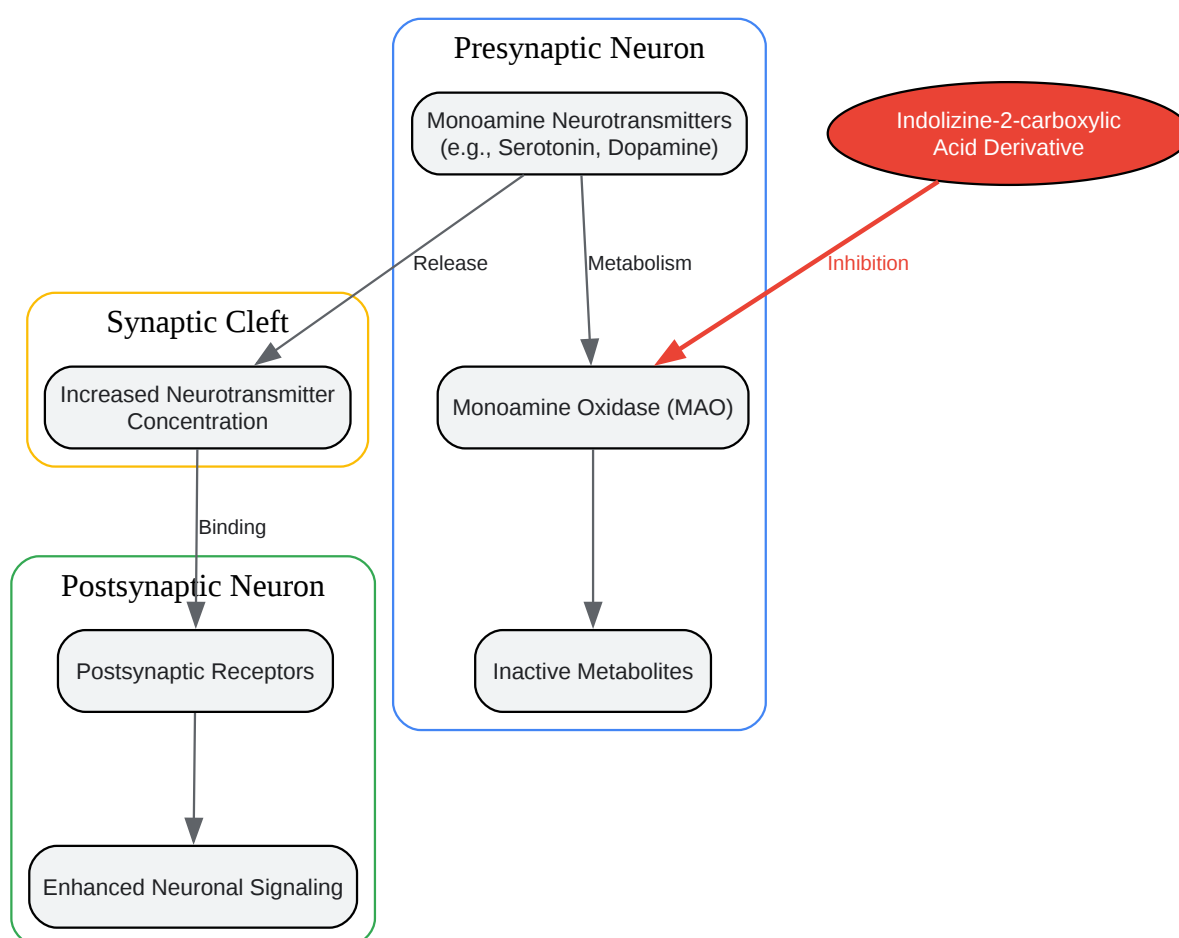


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Synthesis of **Indolizine-2-carboxylic acid**.

## Biological Signaling Pathway: Monoamine Oxidase Inhibition

Derivatives of **Indolizine-2-carboxylic acid** have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[5] The following diagram illustrates the general mechanism of MAO inhibition and its effect on neurotransmitter levels.



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Mechanism of Monoamine Oxidase Inhibition.

Indolizine derivatives have also shown promise as anticancer agents, with proposed mechanisms including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Further research into these areas is warranted to fully elucidate the therapeutic potential of **Indolizine-2-carboxylic acid** and its analogues.

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